REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].C([O-])([O-])=O.[K+].[K+].[CH3:12][C:13]([C:15](Cl)=[O:16])=[CH2:14]>C(#N)C.CO>[OH:5][CH:3]([CH3:4])[CH2:2][NH:1][C:15](=[O:16])[C:13]([CH3:14])=[CH2:12] |f:1.2.3|
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
NCC(C)O
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.79 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with constant stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
ADDITION
|
Details
|
were added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring for a further 60 minutes with ice cooling
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
was stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The batch was filtered through a glass frit
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in a rotary evaporator until a viscous oil
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
CUSTOM
|
Details
|
separated from any precipitate which
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was again concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residual amounts of the solvent were removed in a high vacuum
|
Name
|
|
Type
|
|
Smiles
|
OC(CNC(C(=C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:5])[CH3:4].C([O-])([O-])=O.[K+].[K+].[CH3:12][C:13]([C:15](Cl)=[O:16])=[CH2:14]>C(#N)C.CO>[OH:5][CH:3]([CH3:4])[CH2:2][NH:1][C:15](=[O:16])[C:13]([CH3:14])=[CH2:12] |f:1.2.3|
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
NCC(C)O
|
Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
13.79 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with constant stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
ADDITION
|
Details
|
were added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring for a further 60 minutes with ice cooling
|
Duration
|
60 min
|
Type
|
STIRRING
|
Details
|
was stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The batch was filtered through a glass frit
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in a rotary evaporator until a viscous oil
|
Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
CUSTOM
|
Details
|
separated from any precipitate which
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was again concentrated in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residual amounts of the solvent were removed in a high vacuum
|
Name
|
|
Type
|
|
Smiles
|
OC(CNC(C(=C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |